molecular formula C8H7N3O2 B596326 Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate CAS No. 1206979-63-6

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Cat. No. B596326
CAS RN: 1206979-63-6
M. Wt: 177.163
InChI Key: ZLWJSLSMYNDWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate” is a type of pyrazolopyridine, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

There are various synthetic methods implemented to synthesize pyrazolopyridines . One method involves the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The synthesis of these compounds often involves a sequential opening/closing cascade reaction .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate: is a key intermediate in the synthesis of various biologically active compounds. Its structure is closely related to purine bases, which are fundamental components of DNA and RNA. This makes it a valuable scaffold for developing new pharmaceuticals .

Development of Anti-Cancer Agents

Researchers have explored the use of this compound in the development of anti-cancer agents. Its derivatives have been found to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy research .

Anti-Inflammatory Applications

The anti-inflammatory properties of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate derivatives have been studied. These compounds can inhibit the production of pro-inflammatory cytokines, offering a pathway for the development of new anti-inflammatory drugs .

Inhibitors of Protein Kinases

This compound has been used to create inhibitors of protein kinases, which play a crucial role in signal transduction pathways. By modulating these pathways, researchers can develop treatments for diseases caused by dysregulated kinase activity .

Neuroprotective Agents

Derivatives of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate have shown promise as neuroprotective agents. They may protect nerve cells from damage or degeneration, which is beneficial in treating neurodegenerative diseases .

Antiviral Research

The compound’s derivatives have been investigated for their antiviral properties, particularly as inhibitors of HIV reverse transcriptase. This research could lead to new therapies for managing and treating HIV/AIDS .

properties

IUPAC Name

methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-2-6-5(3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWJSLSMYNDWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=NNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743260
Record name Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206979-63-6
Record name Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.